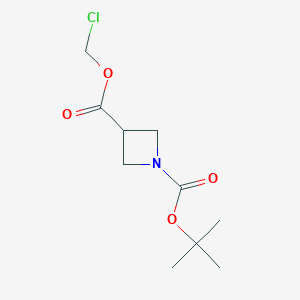![molecular formula C21H29N3O3S B2403961 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine CAS No. 2379948-36-2](/img/structure/B2403961.png)
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine is a chemical compound that has gained attention in scientific research due to its potential application in the field of neuroscience. This compound is also known as BCTP, which is an abbreviation for its full chemical name. BCTP is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
BCTP acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The binding of BCTP to mGluR5 prevents the activation of the receptor by its endogenous ligands, resulting in a decrease in the downstream signaling pathways. This leads to a reduction in the activity of mGluR5, which has been shown to have anxiolytic and antipsychotic effects in animal models.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects in animal models. BCTP has been shown to reduce the activity of mGluR5, which is involved in several neurological processes such as synaptic plasticity, learning, and memory. BCTP has also been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTP has several advantages for lab experiments, including its selectivity for mGluR5, which allows for the specific modulation of this receptor. BCTP also has a high affinity for mGluR5, which allows for the effective modulation of the receptor at low concentrations. However, BCTP has some limitations for lab experiments, including its low solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for the study of BCTP. One potential direction is the further characterization of the anxiolytic and antipsychotic effects of BCTP in animal models. Another potential direction is the investigation of the potential therapeutic applications of BCTP in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, the development of more effective synthesis methods for BCTP could lead to the production of larger quantities of the compound for further research.
Métodos De Síntesis
BCTP can be synthesized using a multi-step synthetic route that involves the reaction of several chemical reagents. The synthesis of BCTP has been described in detail in scientific literature, and the procedure involves the use of various chemical techniques such as column chromatography, NMR spectroscopy, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BCTP has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. BCTP has been shown to modulate the activity of mGluR5, which is involved in several neurological processes such as synaptic plasticity, learning, and memory. BCTP has also been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia.
Propiedades
IUPAC Name |
3-[(1-benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-21(2,3)19-9-10-20(23-22-19)27-15-17-11-13-24(14-12-17)28(25,26)16-18-7-5-4-6-8-18/h4-10,17H,11-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNFTOKJPATTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)







![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)
